molecular formula C7H4ClNO3 B6282109 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-29-3

2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B6282109
CAS No.: 332099-29-3
M. Wt: 185.6
InChI Key:
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Description

2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C7H4ClNO3 and a molecular weight of 185.56 g/mol. This compound is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, with a chlorine atom attached to the furan ring and a carboxylic acid group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a pyrrole derivative under specific conditions. For example, the reaction of 2-chlorofuran with pyrrole-2-carboxylic acid in the presence of a suitable catalyst can yield the desired compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted furo[3,2-b]pyrrole derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound lacks the chlorine atom present in 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid.

    2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound has a methyl group instead of a chlorine atom.

    4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This compound has a thiophene ring instead of a furan ring.

Uniqueness

The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

CAS No.

332099-29-3

Molecular Formula

C7H4ClNO3

Molecular Weight

185.6

Purity

91

Origin of Product

United States

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